molecular formula C10H7BrN2O3 B13573646 2-(5-Bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid

2-(5-Bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid

Cat. No.: B13573646
M. Wt: 283.08 g/mol
InChI Key: XQQGRDCCINXBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is a chemical compound with the molecular formula C10H7BrN2O3 and a molecular weight of 283.08 g/mol This compound is known for its unique structure, which includes a bromine atom and a phthalazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid typically involves the bromination of phthalazinone derivatives followed by acylation. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The acylation step can be achieved using acetic anhydride or acetyl chloride under acidic or basic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive chemicals.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.

Major Products Formed

Scientific Research Applications

2-(5-Bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and the phthalazinone moiety play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is unique due to the specific position of the bromine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 2-(5-Bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is a synthetic derivative with potential biological activities that have garnered interest in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H8BrN2O3
  • Molecular Weight : 284.08 g/mol

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of various derivatives against common pathogens. Although direct data for this compound is scarce, compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 2 to 64 µg/mL against resistant strains such as MRSA and E. coli .

CompoundPathogenMIC (µg/mL)
Dihydrophthalazine Derivative AMRSA32
Dihydrophthalazine Derivative BE. coli16
2-(5-Bromo...)Not directly testedN/A

The mechanism by which dihydrophthalazine derivatives exert their antimicrobial effects typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival . Additionally, some studies suggest that these compounds may act as inhibitors of key enzymes involved in bacterial replication.

Antifungal Activity

Similar compounds have also shown promising antifungal activity. For instance, derivatives tested against Candida albicans indicated effective inhibition at low concentrations, suggesting a potential application in treating fungal infections .

Therapeutic Applications

Given its structural similarities to known bioactive compounds, this compound may have potential applications in:

  • Infectious Disease Treatment : Targeting resistant bacterial strains.
  • Antifungal Therapies : Addressing opportunistic fungal infections.

Properties

Molecular Formula

C10H7BrN2O3

Molecular Weight

283.08 g/mol

IUPAC Name

2-(5-bromo-1-oxophthalazin-2-yl)acetic acid

InChI

InChI=1S/C10H7BrN2O3/c11-8-3-1-2-6-7(8)4-12-13(10(6)16)5-9(14)15/h1-4H,5H2,(H,14,15)

InChI Key

XQQGRDCCINXBFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN(C2=O)CC(=O)O)C(=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.